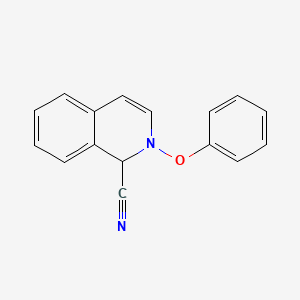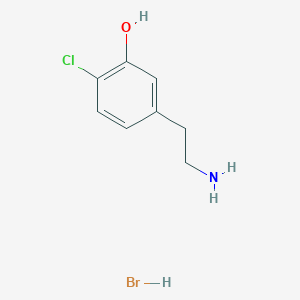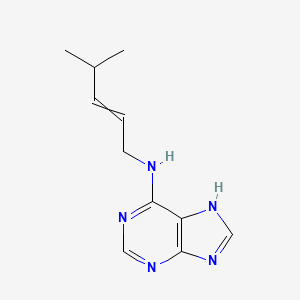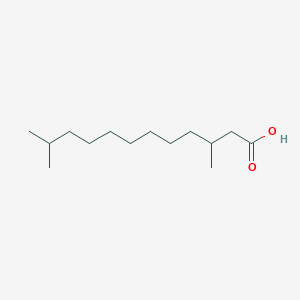![molecular formula C18H19F2NO B12558729 1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine CAS No. 194083-76-6](/img/structure/B12558729.png)
1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine is a chemical compound characterized by the presence of an azetidine ring substituted with a bis(4-fluorophenyl)methoxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine typically involves the reaction of azetidine with 2-[bis(4-fluorophenyl)methoxy]ethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the bis(4-fluorophenyl)methoxyethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in organic solvents like dichloromethane.
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of 1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine involves its interaction with specific molecular targets and pathways. The bis(4-fluorophenyl)methoxyethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity. The azetidine ring may also contribute to the compound’s overall biological activity by affecting its three-dimensional structure and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Aziridines: Similar to azetidines, aziridines are three-membered nitrogen-containing rings that can undergo similar chemical reactions and have comparable applications.
Pyrrolidines: These are five-membered nitrogen-containing rings that are widely used in medicinal chemistry and have similar structural features to azetidines.
Uniqueness
1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine is unique due to the presence of the bis(4-fluorophenyl)methoxyethyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s stability, binding affinity, and overall activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
194083-76-6 |
|---|---|
Fórmula molecular |
C18H19F2NO |
Peso molecular |
303.3 g/mol |
Nombre IUPAC |
1-[2-[bis(4-fluorophenyl)methoxy]ethyl]azetidine |
InChI |
InChI=1S/C18H19F2NO/c19-16-6-2-14(3-7-16)18(15-4-8-17(20)9-5-15)22-13-12-21-10-1-11-21/h2-9,18H,1,10-13H2 |
Clave InChI |
ZAJUEJBFBZQGAP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Benzyloxy)ethoxy]ethyl phenylmethanesulfonate](/img/structure/B12558659.png)
![2-[(2-Hydroxynaphthalen-1-yl)amino]ethyl dihydrogen phosphate](/img/structure/B12558663.png)




![11-{Pentakis[(4-pentylphenyl)ethynyl]phenoxy}undecan-1-ol](/img/structure/B12558721.png)


![5-{Methyl[(1S)-1-phenylethyl]amino}pentan-2-one](/img/structure/B12558740.png)
![4'-(4-Methylpent-3-en-1-yl)[[1,1'-bi(cyclohexan)]-3'-ene]-3,5-dione](/img/structure/B12558744.png)
![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium](/img/structure/B12558745.png)

